molecular formula C11H8N4O2 B14942468 6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one

6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one

Cat. No.: B14942468
M. Wt: 228.21 g/mol
InChI Key: UWBKMHPPMVWVJV-UHFFFAOYSA-N
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Description

6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused with an oxazole and pyrimidine ring, forming a unique structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with an oxazole precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .

Scientific Research Applications

6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine, oxazole, and pyrimidine derivatives that share structural features with 6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one. Examples include:

Uniqueness

What sets this compound apart is its unique fusion of three different heterocyclic rings, which can result in distinct biological activities and chemical reactivity. This unique structure allows for diverse applications and interactions that may not be possible with simpler compounds .

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

6-methyl-3-pyridin-3-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H8N4O2/c1-6-13-10(16)8-9(15-17-11(8)14-6)7-3-2-4-12-5-7/h2-5H,1H3,(H,13,14,16)

InChI Key

UWBKMHPPMVWVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NO2)C3=CN=CC=C3)C(=O)N1

Origin of Product

United States

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